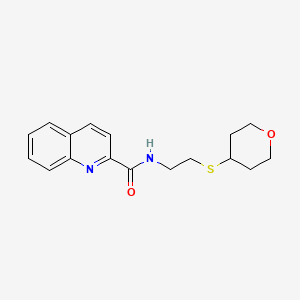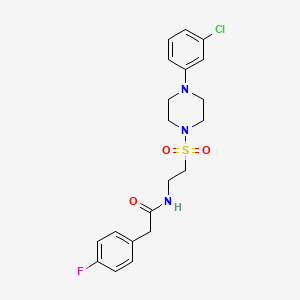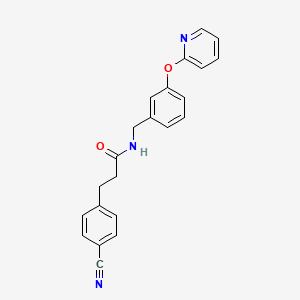
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an organic molecule that contains a quinoline, a tetrahydropyran ring, and a thioether linkage . Quinolines are aromatic compounds with a fused pyridine and benzene ring. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom . A thioether is a functional group in organosulfur chemistry with the connectivity C-S-C.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline and tetrahydropyran rings, and the thioether linkage . The spatial arrangement of these groups could significantly influence the compound’s properties and reactivity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic quinoline ring, the ether group in the tetrahydropyran ring, and the thioether linkage . These groups could potentially undergo a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic quinoline ring could contribute to its UV/Vis absorption properties . The ether and thioether linkages could influence its polarity and therefore its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Immunomodulatory Applications
Quinoline derivatives, such as linomide (quinoline-3-carboxamide), have been explored for their immunomodulatory properties. For example, linomide has shown effectiveness in inhibiting clinical and histopathologic signs of experimental autoimmune diseases like multiple sclerosis (MS) and has been tested in clinical trials for its tolerability and efficacy in patients with secondary progressive MS (Karussis et al., 1996; Abramsky et al., 1996). These studies highlight the potential of quinoline derivatives in modulating the immune system to treat autoimmune diseases.
Anti-cancer Research
Quinoline-3-carboxamide derivatives have also been investigated for their anticancer properties. For instance, research has explored their efficacy against various malignancies through immunologic and non-immunologic mechanisms. Studies have included clinical trials examining the combination of quinoline derivatives with other treatments for advanced cancer, such as renal cell carcinoma, indicating a potential role in cancer therapy (Deckert et al., 1996).
Metabolic Pathway Insights
Research on quinoline derivatives extends into understanding metabolic pathways and their implications for health. For example, studies on heterocyclic aromatic amines, which include quinoline compounds, have explored their formation in cooked foods and potential carcinogenic effects (Wakabayashi et al., 1993). This research contributes to broader dietary and cancer risk assessments.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c20-17(18-9-12-22-14-7-10-21-11-8-14)16-6-5-13-3-1-2-4-15(13)19-16/h1-6,14H,7-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUDQYMHPRHOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2755210.png)
![4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine](/img/structure/B2755213.png)

![3-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)propanamide](/img/structure/B2755216.png)


![Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2755222.png)
![benzyl N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamate](/img/structure/B2755223.png)
![6-[4-(6-Cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2755224.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine](/img/structure/B2755229.png)
![6-(4-Methoxyphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2755230.png)
![3-[(2,3,4-trimethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2755231.png)

